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Abstract
Tiadinil is a novel plant activator that induces Systemic Acquired Resistance (SAR) in plants,

offering a unique mode of action for controlling a range of plant diseases, most notably rice

blast. Developed by Nihon Nohyaku Co., Ltd., Tiadinil itself possesses minimal direct

antimicrobial activity. Instead, it is metabolized within the plant to its active form, 4-methyl-

1,2,3-thiadiazole-5-carboxylic acid (SV-03). This metabolite triggers the plant's innate defense

mechanisms, leading to the expression of pathogenesis-related (PR) genes and subsequent

broad-spectrum disease resistance. This technical guide provides a comprehensive overview

of the discovery, a detailed synthesis protocol, and the mechanism of action of Tiadinil,

including its role in the SAR signaling pathway.

Discovery and Development
Tiadinil, with the chemical name N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-

carboxamide, was discovered and developed by Nihon Nohyaku Co., Ltd.[1][2] It emerged from

a research program focused on the synthesis and screening of 1,2,3-thiadiazole derivatives for

novel agrochemical activities.[1][2] The compound is characterized by its unique 1,2,3-

thiadiazole heterocyclic moiety and its innovative mode of action, which involves the induction

of the plant's own defense systems.[1][2] Tiadinil was registered in Japan in 2003 under the

trade name V-GET® for the control of rice blast.[2]
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Chemical Synthesis
The synthesis of Tiadinil is achieved through a multi-step process culminating in the acylation

of 3-chloro-4-methylaniline with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. The overall

synthesis can be broken down into two key stages: the synthesis of the thiadiazole

intermediate and the final coupling reaction.

Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbonyl
chloride
The precursor, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, is converted to its more reactive

acid chloride derivative.

Experimental Protocol:

To a solution of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in a suitable anhydrous solvent

(e.g., toluene or dichloromethane), an excess of thionyl chloride (SOCl₂) is added.

A catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction.

The reaction mixture is heated under reflux until the evolution of gas (HCl and SO₂) ceases,

indicating the completion of the reaction.

The excess thionyl chloride and solvent are removed under reduced pressure to yield crude

4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, which can be used in the next step without

further purification.

Synthesis of Tiadinil (N-(3-chloro-4-methylphenyl)-4-
methyl-1,2,3-thiadiazole-5-carboxamide)
The final step involves the amide bond formation between the synthesized acid chloride and

the corresponding aniline.

Experimental Protocol:

In a reaction vessel, 3-chloro-4-methylaniline is dissolved in an anhydrous aprotic solvent

such as tetrahydrofuran (THF) or dichloromethane.
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An appropriate base (e.g., triethylamine or pyridine) is added to the solution to act as an acid

scavenger.

The solution is cooled in an ice bath, and a solution of 4-methyl-1,2,3-thiadiazole-5-carbonyl

chloride in the same solvent is added dropwise with stirring.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred until the reaction is complete (monitored by TLC).

Upon completion, the reaction mixture is filtered to remove the hydrochloride salt of the

base.

The filtrate is washed successively with dilute acid (e.g., 1N HCl) to remove excess base,

and then with a saturated sodium bicarbonate solution and brine.

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and

the solvent is removed under reduced pressure.

The resulting crude Tiadinil is purified by recrystallization from a suitable solvent system

(e.g., ethanol/water or toluene) to afford the final product as a solid.

Table 1: Physicochemical Properties of Tiadinil

Property Value

Chemical Formula C₁₁H₁₀ClN₃OS

Molecular Weight 267.73 g/mol

CAS Number 223580-51-6

Appearance Solid

Melting Point 111-113 °C

Mechanism of Action: Induction of Systemic
Acquired Resistance (SAR)
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Tiadinil's primary mode of action is not direct fungitoxicity but rather the activation of the plant's

innate immune system through a process known as Systemic Acquired Resistance (SAR).

Metabolic Activation
Upon application and absorption by the plant, Tiadinil is metabolized to 4-methyl-1,2,3-

thiadiazole-5-carboxylic acid (SV-03). This carboxylic acid derivative is the biologically active

molecule responsible for inducing the SAR response.

The SAR Signaling Pathway
The SAR pathway is a crucial defense mechanism in plants that provides long-lasting, broad-

spectrum resistance to a variety of pathogens. The signaling cascade is complex and involves

the accumulation of the signaling molecule salicylic acid (SA). However, the active metabolite

of Tiadinil, SV-03, acts downstream of SA accumulation. This means it can trigger the SAR

response even in plants where SA accumulation is blocked. This positioning in the signaling

pathway is a key aspect of its mode of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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